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Compound of Interest

Compound Name: 5-Aminopyridazine 1-oxide

Cat. No.: B15230149

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminopyridazine 1-oxide is a heterocyclic compound of growing importance in medicinal
chemistry. Its unique electronic properties and reactive sites make it a valuable scaffold and
intermediate for the synthesis of a diverse range of biologically active molecules. The presence
of the N-oxide functionality and the amino group allows for regioselective modifications,
providing access to novel chemical entities with potential therapeutic applications. This
document outlines the utility of 5-aminopyridazine 1-oxide in the synthesis of kinase inhibitors
and other targeted therapies, providing detailed protocols and data for its application in drug
discovery programs.

Key Applications in Drug Discovery

The pyridazine core is a well-established pharmacophore found in numerous approved drugs
and clinical candidates. The introduction of an N-oxide and an amino group at the 5-position
enhances the potential for creating derivatives with improved pharmacological profiles. A
primary application of 5-aminopyridazine 1-oxide is its conversion to key downstream
intermediates, such as 3-amino-6-chloropyridazine, which serves as a versatile building block
for a variety of kinase inhibitors and other targeted agents.

Intermediate for Kinase Inhibitors

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15230149?utm_src=pdf-interest
https://www.benchchem.com/product/b15230149?utm_src=pdf-body
https://www.benchchem.com/product/b15230149?utm_src=pdf-body
https://www.benchchem.com/product/b15230149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15230149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a
hallmark of many diseases, including cancer. The aminopyridazine scaffold is a common
feature in many kinase inhibitors, often acting as a hinge-binding motif. 5-Aminopyridazine 1-
oxide provides an efficient entry point for the synthesis of these valuable compounds.

One notable example is in the synthesis of inhibitors for Isocitrate Dehydrogenase 1 (IDH1).
Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), and
lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[1] Small molecule
inhibitors that target mutant IDH1 have shown significant therapeutic promise. The synthesis of
potent and selective IDH1 inhibitors, such as GSK864, can be envisioned through a synthetic
route starting from 5-aminopyridazine 1-oxide.[1][2]

The general strategy involves the conversion of 5-aminopyridazine 1-oxide to a more reactive
intermediate, 3-amino-6-chloropyridazine. This transformation is a common reaction for
heterocyclic N-oxides, often achieved using reagents like phosphoryl chloride (POCIs).[3] The
resulting chlorinated pyridazine is then amenable to a variety of cross-coupling reactions, such
as Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups at the 6-position.[4]
[5] This modular approach allows for the rapid generation of a library of analogs for structure-
activity relationship (SAR) studies.

Data Presentation
Table 1: Inhibitory Activity of GSK864, a Downstream

Cell-Based Assay

Compound Target ICs0 (NM)

(ECs0, NM)

320 (2-HG reduction
GSK864 IDH1 R132C 8.8 _

in HT1080 cells)
GSK864 IDH1 R132H 15.2 Not Reported
GSK864 IDH1 R132G 16.6 Not Reported

Data sourced from MedChemExpress and the Structural Genomics Consortium.[2][6]
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Table 2: Representative Suzuki-Miyaura Cross-Coupling

Entry Arylboronic Acid Product Yield (%)
3-Amino-6-
1 Phenylboronic acid o 65
phenylpyridazine
4- 3-Amino-6-(4-
2 Methoxyphenylboronic  methoxyphenyl)pyrida 58
acid zine
3 Thiophen-2-ylboronic 3-Amino-6-(thiophen- 45
acid 2-yl)pyridazine
4 Pyridin-3-ylboronic 3-Amino-6-(pyridin-3-

acid

yh)pyridazine

Yields are representative and may vary based on specific reaction conditions.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
from 5-Aminopyridazine 1-oxide

This protocol describes a general method for the chlorination of a pyridazine N-oxide.

Materials:

5-Aminopyridazine 1-oxide

e Phosphoryl chloride (POCIs3)

« Inert solvent (e.g., Dichloromethane, Chloroform)

e |ce bath

¢ Round-bottom flask with reflux condenser

e Stirring apparatus
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Sodium bicarbonate solution (saturated)
Drying agent (e.g., anhydrous sodium sulfate)
Rotary evaporator

Silica gel for column chromatography

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-
aminopyridazine 1-oxide in an inert solvent.

Cool the suspension in an ice bath to 0 °C.

Slowly add phosphoryl chloride (POCIs3) dropwise to the stirred suspension. An exothermic
reaction may be observed.

After the addition is complete, slowly warm the reaction mixture to room temperature and
then heat to reflux.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully quench by
slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This
should be done in a well-ventilated fume hood as the quenching process can be vigorous
and release HCI gas.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography to obtain 3-amino-6-
chloropyridazine.
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Protocol 2: General Procedure for Suzuki-Miyaura
Cross-Coupling of 3-Amino-6-chloropyridazine

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-amino-
6-chloropyridazine with various arylboronic acids.[4][5]

Materials:

3-Amino-6-chloropyridazine

 Arylboronic acid (e.g., phenylboronic acid)

o Palladium catalyst (e.g., Pd(PPhs)a)

e Base (e.g., 2 M aqueous sodium carbonate)
e Solvent system (e.g., DME/ethanol mixture)
» Round-bottom flask with reflux condenser
 Stirring apparatus

¢ Nitrogen or Argon source

Procedure:

To a round-bottom flask, add 3-amino-6-chloropyridazine, the arylboronic acid (1.2
equivalents), and the palladium catalyst (5 mol %).

» Purge the flask with an inert gas (nitrogen or argon).

» Add the solvent system (e.g., a mixture of DME and ethanol) and the agqueous base solution.
¢ Heat the reaction mixture to 80 °C under the inert atmosphere.

o Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

e Upon completion, cool the reaction mixture to room temperature.
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o Extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate).
e Wash the combined organic layers with a saturated sodium chloride solution (brine).

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-
arylpyridazine.
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Caption: Synthetic workflow from 5-Aminopyridazine 1-oxide.
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Caption: Mechanism of action of an IDH1 mutant inhibitor.
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Caption: Role of 5-Aminopyridazine 1-oxide in APl synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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